molecular formula C19H24N2O5 B2732159 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea CAS No. 852033-32-0

1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea

Cat. No.: B2732159
CAS No.: 852033-32-0
M. Wt: 360.41
InChI Key: SSCRRNQMCACGNA-UHFFFAOYSA-N
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Description

1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea is an organic compound with the empirical formula C17H20N2O5 and a molecular weight of 332.35 g/mol . This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a urea moiety. It is a solid at room temperature and is used in various scientific research applications.

Preparation Methods

The synthesis of 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea typically involves the reaction of 3,4-dimethoxybenzylamine with phosgene or a phosgene equivalent, followed by the addition of another equivalent of 3,4-dimethoxybenzylamine . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea can undergo various chemical reactions, including:

Scientific Research Applications

1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the urea moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,3-bis[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-23-15-7-5-13(9-17(15)25-3)11-20-19(22)21-12-14-6-8-16(24-2)18(10-14)26-4/h5-10H,11-12H2,1-4H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCRRNQMCACGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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